ethyl 4-oxo-4-((4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)butanoate
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Overview
Description
Ethyl 4-oxo-4-((4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)butanoate is a useful research compound. Its molecular formula is C17H17N5O4 and its molecular weight is 355.354. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
This compound and its derivatives have been synthesized and studied for their potential in various biological applications. For instance, one study focused on the synthesis and cyclization reactions with pyrazolopyrimidinyl keto-esters, revealing their potent effect on increasing the reactivity of cellobiase. These compounds were prepared through reactions with hydrazines, ortho-phenylenediamine, and other reagents to obtain new 5-substituted pyrazolopyrimidin-4-ones with potential enzymatic activity enhancements (Abd & Awas, 2008).
Antimicrobial Activity
Another area of interest is the antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds, which are synthesized from related precursors. These compounds have been evaluated for their antimicrobial activity against various bacteria and fungi, highlighting their potential as new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Novel Pyrazolo[3,4-d]pyrimidin Derivatives
Research into novel pyrazolo[3,4-d]pyrimidin derivatives has also been conducted, focusing on their synthesis and antimicrobial activity. These studies indicate significant antimicrobial properties, which could contribute to the development of new antibacterial and antifungal medications (Khobragade, Bodade, Konda, Dawane, & Manwar, 2010).
Insecticidal and Antibacterial Potential
Additionally, the synthesis of pyrimidine-linked pyrazole heterocyclics via microwave irradiation has been explored, with the synthesized compounds evaluated for their insecticidal and antibacterial potential. This research underscores the compound's utility in developing new agents for controlling pests and bacterial infections (Deohate & Palaspagar, 2020).
Mechanism of Action
Target of Action
It is known that pyrazolo[3,4-d]pyrimidines, a core structure in this compound, have been extensively studied due to their close similarity with the purine bases adenine and guanine . This suggests that the compound could potentially interact with a variety of biological targets, particularly those involved in signal transduction pathways.
Mode of Action
The exact mode of action of this compound is currently unknown. The compound likely interacts with its targets via hydrogen bonding and hydrophobic interactions, given the presence of the pyrazolo[3,4-d]pyrimidine moiety and the phenyl group
Biochemical Pathways
Given the structural similarity to purine bases, it is plausible that this compound could influence pathways involving purine metabolism or signal transduction .
Result of Action
Given the potential targets and pathways, it is likely that the compound could have a wide range of effects, possibly including modulation of signal transduction or cell proliferation .
Properties
IUPAC Name |
ethyl 4-oxo-4-[(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)amino]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4/c1-2-26-15(24)9-8-14(23)20-21-11-18-16-13(17(21)25)10-19-22(16)12-6-4-3-5-7-12/h3-7,10-11H,2,8-9H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTHLKUFZMFUGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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